molecular formula C12H13Br2NO4S B3281037 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 727718-12-9

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No. B3281037
CAS RN: 727718-12-9
M. Wt: 427.11 g/mol
InChI Key: RQXUXJDNTNDETQ-UHFFFAOYSA-N
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Description

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid, also known as DBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. DBPC is a piperidine derivative that contains a sulfonamide group and two bromine atoms on the benzene ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to inhibit enzymes by binding to the active site and blocking substrate binding. The sulfonamide group in 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid is known to form hydrogen bonds with amino acid residues in the active site of enzymes, which may contribute to its inhibitory activity.
Biochemical and Physiological Effects:
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has been shown to have inhibitory activity against carbonic anhydrase and metalloproteases, which are enzymes involved in various physiological processes such as bone resorption, angiogenesis, and tumor growth. 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has also been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and purification, its high purity, and its stability under various conditions. However, 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid, including its use as a building block in the synthesis of other compounds with biological activity, its investigation as a potential therapeutic agent for various diseases, and its further characterization of its mechanism of action and physiological effects. Additionally, the synthesis of derivatives of 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid with improved solubility and bioactivity may also be an area of future research.

Scientific Research Applications

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and metalloproteases, which are involved in various physiological processes. 1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid has also been studied for its potential use as a building block in the synthesis of other compounds with biological activity.

properties

IUPAC Name

1-(2,5-dibromophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXUXJDNTNDETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190880
Record name 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid

CAS RN

727718-12-9
Record name 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727718-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dibromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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